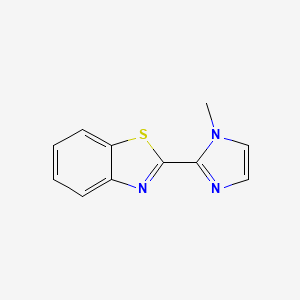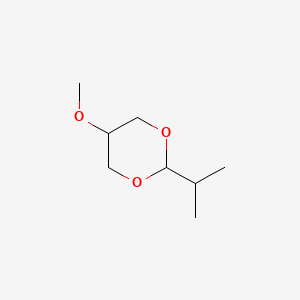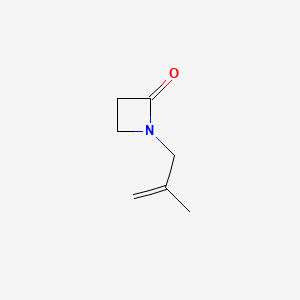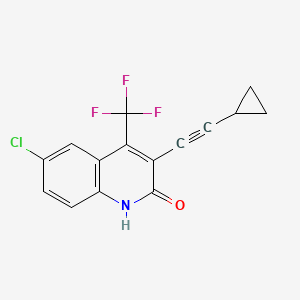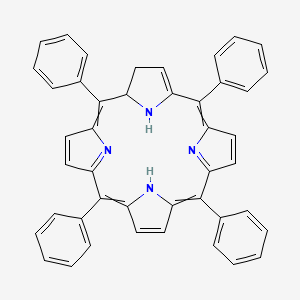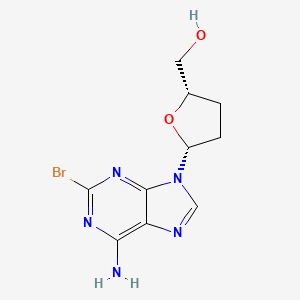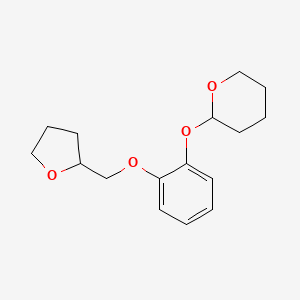
2-(Acetylamino)-4-(hydroxymethylphosphinyl)butanoic Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl Glufosinate Sodium is a derivative of glufosinate, a non-selective herbicide widely used in agriculture. This compound is known for its role in inhibiting glutamine synthetase, an enzyme crucial for the production of glutamine and ammonia detoxification. It is utilized in various scientific research applications due to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Glufosinate Sodium typically involves the acetylation of glufosinate. The process begins with glufosinate, which is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of N-Acetyl Glufosinate Sodium involves large-scale acetylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: N-Acetyl Glufosinate Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to its primary amine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-Acetyl Glufosinate Sodium is extensively used in scientific research due to its versatile properties:
作用机制
N-Acetyl Glufosinate Sodium exerts its effects primarily by inhibiting glutamine synthetase. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism. The compound’s action is light-dependent, with reactive oxygen species formation playing a crucial role in its herbicidal activity. The inhibition of glutamine synthetase disrupts photorespiration, carbon assimilation, and electron flow in photosystem II, leading to oxidative stress and cell death .
相似化合物的比较
Glufosinate: The parent compound, widely used as a herbicide.
Glyphosate: Another non-selective herbicide with a similar mode of action.
N-Acetyl Glyphosate: A derivative of glyphosate with similar properties
Uniqueness: N-Acetyl Glufosinate Sodium is unique due to its acetylated structure, which enhances its stability and bioavailability.
属性
分子式 |
C7H12NNa2O5P |
|---|---|
分子量 |
267.13 g/mol |
IUPAC 名称 |
disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate |
InChI |
InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI 键 |
MXZGHOPHLLPFJZ-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
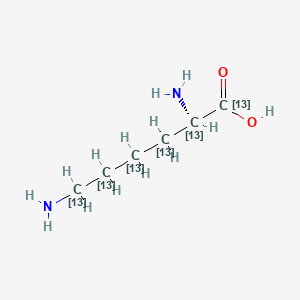
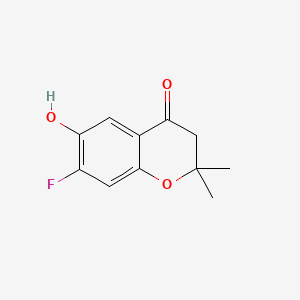
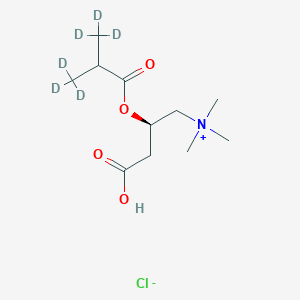
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
